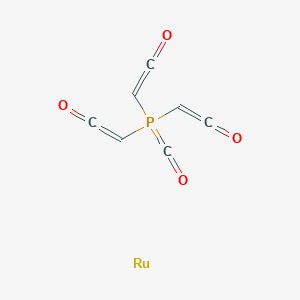
CID 71329693
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound “CID 71329693” is a chemical entity with unique properties and applications It is known for its versatility in various chemical reactions and its significance in scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 71329693” involves specific reaction conditions and reagents. The detailed synthetic route includes the use of high-purity solvents and controlled reaction environments to ensure the purity and yield of the final product. The reaction conditions typically involve precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using advanced techniques such as continuous flow reactors and automated systems. These methods ensure consistent quality and high throughput, making the compound readily available for various applications.
Chemical Reactions Analysis
Types of Reactions: Compound “CID 71329693” undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using specific oxidizing agents under controlled conditions.
Reduction: Reduction reactions involve the use of reducing agents to convert the compound into its reduced form.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions vary depending on the functional groups involved, but typically involve the use of catalysts and specific solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Compound “CID 71329693” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of compound “CID 71329693” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biological and chemical outcomes, depending on the context in which the compound is used.
Comparison with Similar Compounds
- Compound A
- Compound B
- Compound C
Comparison: Compound “CID 71329693” is unique in its structural features and reactivity compared to similar compounds. Its specific functional groups and molecular configuration contribute to its distinct properties and applications. While similar compounds may share some characteristics, “this compound” stands out due to its versatility and potential for diverse applications.
Properties
CAS No. |
93180-37-1 |
|---|---|
Molecular Formula |
C7H3O4PRu |
Molecular Weight |
283.1 g/mol |
InChI |
InChI=1S/C7H3O4P.Ru/c8-1-4-12(7-11,5-2-9)6-3-10;/h4-6H; |
InChI Key |
LGOAOMGYQWKSII-UHFFFAOYSA-N |
Canonical SMILES |
C(=C=O)P(=C=O)(C=C=O)C=C=O.[Ru] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















